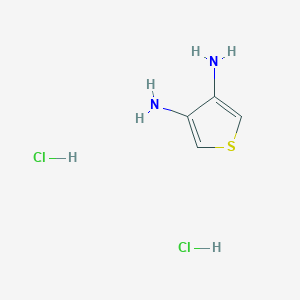
(-)-Tramadol Hydrochloride
Vue d'ensemble
Description
(-)-Tramadol Hydrochloride: is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is the enantiomer of Tramadol, meaning it is one of two mirror-image forms of the molecule. This compound is known for its dual mechanism of action, involving both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake, making it effective for pain relief.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives: (-)-Tramadol Hydrochloride is used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology:
Neurotransmitter Studies: It is used in research to study the effects of neurotransmitter reuptake inhibition.
Medicine:
Pain Management: Widely used in clinical research for developing new pain management therapies.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Pharmaceutical Manufacturing: Used in the production of pain relief medications.
Mécanisme D'action
Target of Action
The primary targets of (-)-Tramadol Hydrochloride are the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation results in analgesic effects .
Mode of Action
This compound acts as an agonist at the mu-opioid receptors, meaning it binds to these receptors and activates them . This activation inhibits the reuptake of norepinephrine and serotonin in the brain, enhancing their inhibitory effects on pain transmission .
Biochemical Pathways
The activation of mu-opioid receptors by this compound triggers a cascade of events in several biochemical pathways. Primarily, it leads to the inhibition of the cyclic adenosine monophosphate (cAMP) pathway , reducing the release of pain neurotransmitters . It also affects the norepinephrine and serotonin pathways , enhancing their inhibitory effects on pain transmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:
- Absorption : this compound is well absorbed orally with an absolute bioavailability of approximately 75% .
- Distribution : It is distributed throughout the body tissues with a high affinity for tissues containing high concentrations of opioid receptors .
- Metabolism : It is extensively metabolized in the liver to O-desmethyltramadol, a metabolite with a higher affinity for the mu-opioid receptor .
- Excretion : The drug and its metabolites are excreted primarily via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of neurotransmitter release, hyperpolarization of neurons, and reduction of neuronal excitability . These effects collectively result in its analgesic action, reducing the perception of pain .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, in acidic conditions, the drug is more likely to exist in its protonated form, which may affect its absorption and distribution . Additionally, individual factors such as age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Tramadol Hydrochloride typically involves the following steps:
Mannich Reaction: The initial step involves a Mannich reaction between cyclohexanone, formaldehyde, and dimethylamine to form a Mannich base.
Reduction: The Mannich base is then reduced using a reducing agent such as sodium borohydride to yield the racemic mixture of Tramadol.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving the formation of diastereomeric salts with chiral acids.
Hydrochloride Formation: The final step involves converting the resolved (-)-Tramadol into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Tramadol Hydrochloride can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group in the molecule to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Comparaison Avec Des Composés Similaires
Tramadol: The racemic mixture containing both enantiomers.
Oxycodone: Another opioid analgesic with a different chemical structure but similar pain-relieving properties.
Hydrocodone: Similar to oxycodone, used for pain relief and cough suppression.
Uniqueness:
Dual Mechanism: Unlike many other opioids, (-)-Tramadol Hydrochloride has a dual mechanism of action, making it effective for both nociceptive and neuropathic pain.
Lower Abuse Potential: It has a lower potential for abuse compared to other opioids like oxycodone and hydrocodone, making it a safer option for long-term pain management.
Propriétés
IUPAC Name |
(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-KUARMEPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-47-0 | |
| Record name | tramadol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






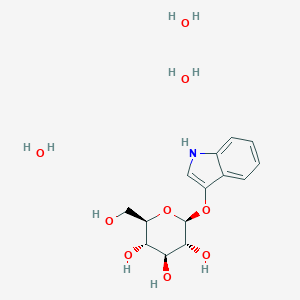
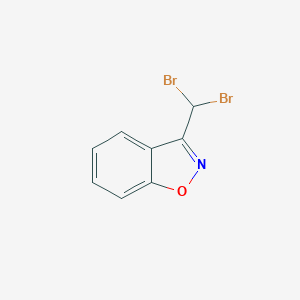
![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)


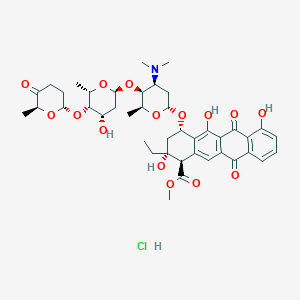
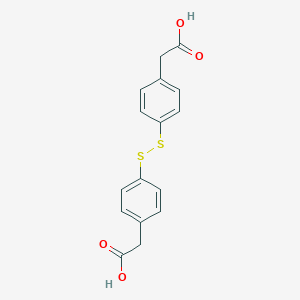
![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)
